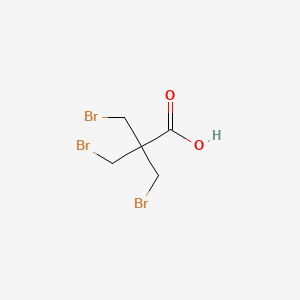

3-bromo-2,2-bis(bromomethyl)propanoic Acid

Description

BenchChem offers high-quality 3-bromo-2,2-bis(bromomethyl)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-2,2-bis(bromomethyl)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,2-bis(bromomethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Br3O2/c6-1-5(2-7,3-8)4(9)10/h1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYOZEDIUDPIRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)(CBr)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452800 | |

| Record name | Propanoic acid, 3-bromo-2,2-bis(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52813-48-6 | |

| Record name | Propanoic acid, 3-bromo-2,2-bis(bromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Bromo-2-(bromomethyl)propionic Acid for Advanced Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the vast arsenal of available reagents, bifunctional compounds that offer multiple points for molecular elaboration are of particular interest. This guide provides an in-depth technical overview of 3-bromo-2-(bromomethyl)propionic acid (CAS No. 41459-42-1), a versatile C4 building block with significant potential in pharmaceutical and materials science.

Introduction: The Strategic Advantage of a Bifunctional Building Block

3-Bromo-2-(bromomethyl)propionic acid, also known as β,β'-dibromoisobutyric acid, is a carboxylic acid bearing two primary bromide functionalities.[1] This unique arrangement of a nucleophile-attracting carboxylic acid and two electrophilic carbon centers makes it a powerful intermediate for constructing complex scaffolds. Its structure allows for sequential or simultaneous reactions, enabling the introduction of diverse functionalities and the formation of cyclic structures, which are often privileged in medicinal chemistry.

The reactivity of the C-Br bonds, coupled with the directing and activating capabilities of the carboxylic acid group, underpins its utility. This guide will delve into the commercial availability of this reagent, its quality control and analytical validation, and, most importantly, its strategic applications in advanced chemical synthesis.

Commercial Availability and Supplier Overview

A reliable and consistent supply of starting materials is the foundation of any research and development program. 3-Bromo-2-(bromomethyl)propionic acid is available from several reputable chemical suppliers. The quality and specifications can vary, so a careful evaluation of supplier data is crucial.

| Supplier | Product Name | CAS No. | Purity Specification | Physical Appearance | Additional Notes |

| Tokyo Chemical Industry (TCI) | 3-Bromo-2-(bromomethyl)propionic Acid | 41459-42-1 | >98.0% (Titration), >97.0% (HPLC)[2][3] | White to yellow to orange powder to crystal[2][3] | Heat sensitive, recommended refrigerated storage.[2][3] |

| Sarex Fine Chemicals | 3-Bromo-2-(bromomethyl)propionic acid | 41459-42-1 | 98.5% to 102.5% (Acidimetry Titration)[4] | Buff to brown colored powder[4] | Offers monthly capacity of 5-25 kg.[4] |

| Thermo Scientific (Alfa Aesar) | 3-Bromo-2-(bromomethyl)propionic acid, 98% | 41459-42-1 | 98%[5][6] | White to cream to brown, crystals or powder[7] | Soluble in acetic acid.[5] |

| Sigma-Aldrich | 3-Bromo-2-(bromomethyl)propionic acid, 97% | 41459-42-1 | 97%[8] | Off-white to brown crystalline powder.[9] | Some product listings may be discontinued.[8] |

Note on a Related Compound: Researchers should be aware of a structurally similar compound, 3-bromo-2,2-bis(bromomethyl)propanoic acid (CAS No. 52813-48-6) . This molecule contains an additional bromine atom and will exhibit different reactivity and physical properties. Careful verification of the CAS number is essential to ensure the correct reagent is sourced for a given synthetic route.

Quality Control and Analytical Protocols: Ensuring Experimental Integrity

The purity and identity of starting materials are non-negotiable for reproducible and reliable synthetic outcomes. The primary methods for assessing the quality of 3-bromo-2-(bromomethyl)propionic acid are titration and high-performance liquid chromatography (HPLC).

Assay by Acid-Base Titration

The carboxylic acid moiety provides a straightforward handle for determining purity via acidimetry.

Illustrative Protocol for Titration:

-

Preparation of Analyte Solution: Accurately weigh approximately 200-300 mg of 3-bromo-2-(bromomethyl)propionic acid into a clean Erlenmeyer flask. Dissolve the sample in 50 mL of a suitable solvent (e.g., a mixture of ethanol and water).

-

Indicator: Add 2-3 drops of a suitable indicator, such as phenolphthalein.

-

Titration: Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) until the endpoint is reached, indicated by a persistent color change.

-

Calculation: The purity is calculated based on the volume of titrant consumed, its concentration, and the initial mass of the sample.

Causality: This method provides a direct measure of the acidic content of the sample, which is a primary indicator of the concentration of the desired compound. It is a robust and cost-effective method for routine quality control.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for identifying and quantifying impurities. For a brominated organic acid like this, a reverse-phase method is typically employed.

General HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm), as the carboxylic acid chromophore absorbs in the low UV range.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

Self-Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity. This involves running a calibration curve with a known standard, performing spike-and-recovery experiments, and assessing the repeatability of the measurement.

Caption: A typical workflow for purity analysis of 3-bromo-2-(bromomethyl)propionic acid by HPLC.

Synthetic Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-bromo-2-(bromomethyl)propionic acid lies in its application as a versatile building block. Its bifunctional nature allows for the construction of unique molecular frameworks.

Synthesis of β-Substituted Acrylates

A primary application of this compound is in the synthesis of β-substituted acrylates, which are important intermediates in organic synthesis. The reaction typically involves the treatment of 3-bromo-2-(bromomethyl)propionic acid with a base to induce elimination and subsequent reaction with a nucleophile.[4][5][9][10]

Precursor for β-Lactam Synthesis

The structural motif of this compound is well-suited for the synthesis of β-lactams, the core structure of many important antibiotics.[4][5][9][10] The synthesis often involves the amidation of the carboxylic acid followed by an intramolecular cyclization, where one of the bromomethyl groups acts as a leaving group.

Caption: A generalized pathway for the synthesis of β-lactams using 3-bromo-2-(bromomethyl)propionic acid.

Advanced Application: Synthesis of Phosphonate-Peptide Nucleic Acid (PNA) Conjugates

A notable application of the methyl ester of this acid is in the synthesis of phosphonate-peptide nucleic acid (PNA) conjugates.[7] In a published study, the methyl ester of 3-bromo-2-(bromomethyl)propionic acid was reacted with di-tert-butyl-phosphite in the presence of a strong base to form a bis(phosphonate) derivative.[7] This derivative was then incorporated into PNA oligomers, which showed enhanced delivery into cells.[7] This example highlights the utility of this building block in creating complex biomolecules with potential therapeutic applications.

Illustrative Synthetic Step:

-

Preparation of the Phosphonate: Di-tert-butyl-phosphite is deprotonated with a strong base like potassium hexamethyldisilazide (KHMDS) at 0 °C under an inert atmosphere.

-

Nucleophilic Substitution: A solution of 3-bromo-2-(bromomethyl)propionic acid methyl ester in a dry solvent like toluene is added to the phosphite anion solution.

-

Reaction and Workup: The reaction is allowed to proceed overnight at room temperature. The product is then isolated through an extractive workup.[7]

Expert Insight: The choice of the methyl ester in this synthesis is strategic. It protects the carboxylic acid from unwanted side reactions with the strong base used to generate the phosphite anion. The ester can then be hydrolyzed in a subsequent step if the free acid is required.

Conclusion: A Versatile Tool for the Modern Chemist

3-Bromo-2-(bromomethyl)propionic acid is more than just a simple chemical reagent; it is a strategic tool for the efficient construction of complex molecules. Its commercial availability, coupled with its well-defined reactivity, makes it an attractive building block for researchers in drug discovery and materials science. By understanding its properties, analytical validation methods, and diverse applications, scientists can leverage this versatile compound to accelerate their research and development efforts. As with any reactive chemical, appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential.

References

-

Grijalvo, S., et al. (2008). Subnanomolar antisense activity of phosphonate-peptide nucleic acid (PNA) conjugates delivered by cationic lipids to HeLa cells. Nucleic Acids Research, 36(12), 4021–4029. [Link]

-

Unsworth, W. P., et al. (2026-01-08). Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. Organic Letters. [Link]

-

Sarex Fine Chemicals. 3-bromo-2-bromomethyl-propionic-acid. [Link]

-

Ottokemi. B 3300 (OTTO) 3-Bromo-2-(bromomethyl)propionic acid, 97% Cas 41459-42-1. [Link]

- Google Patents.

-

Thermo Fisher Scientific. Ácido 3-bromo-2-(bromometil)propiónico, 98 %, Thermo Scientific Chemicals 5 g. [Link]

-

Arduini, A., et al. (2006). Design and applications of bifunctional small molecules: Why two heads are better than one. Chemical Communications, (15), 1581-1590. [Link]

-

Goldberg, F. W., et al. (2020). Designing novel building blocks is an overlooked strategy to improve compound quality. Drug Discovery Today, 25(8), 1374-1383. [Link]

-

Borzsonyi, M., et al. (2021). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Molecules, 26(20), 6205. [Link]

-

Coley, C. W., et al. (2021). Novel Reagent Space: Identifying Unorderable but Readily Synthesizable Building Blocks. Journal of Chemical Information and Modeling, 61(11), 5438-5446. [Link]

Sources

- 1. CAS 41459-42-1: 3-Bromo-2-(bromomethyl)propanoic acid [cymitquimica.com]

- 2. 3-Bromo-2-(bromomethyl)propionic Acid | 41459-42-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 3-Bromo-2-(bromomethyl)propionic Acid | 41459-42-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 3-bromo-2-bromomethyl-propionic-acid - Sarex Fine [sarex.com]

- 5. Ácido 3-bromo-2-(bromometil)propiónico, 98 %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]

- 6. 3-Bromo-2-(bromomethyl)propionic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 7. Subnanomolar antisense activity of phosphonate-peptide nucleic acid (PNA) conjugates delivered by cationic lipids to HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Bromo-2-(bromomethyl)propionic acid 97 41459-42-1 [sigmaaldrich.com]

- 9. 3-Bromo-2-(bromomethyl)propionic acid | 41459-42-1 [chemicalbook.com]

- 10. 3-Bromo-2-(bromomethyl)propionic acid, 97% 41459-42-1 | Otto Chemie Pvt Ltd | India [ottokemi.com]

An In-depth Technical Guide to the Reactivity of 3-Bromo-2-(bromomethyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Reactivity of a Versatile Brominated Building Block

In the landscape of modern organic synthesis, the strategic incorporation of functional groups dictates the potential of a molecule to serve as a versatile precursor for a diverse array of complex structures. Among these, polyhalogenated compounds offer a unique platform for intricate molecular architecture. This guide focuses on the reactivity of 3-bromo-2-(bromomethyl)propanoic acid , a molecule rich in functionality and poised for a range of synthetic transformations.

It is pertinent to address a potential ambiguity in nomenclature. While the topic is specified as "3-bromo-2,2-bis(bromomethyl)propanoic acid," extensive chemical literature and databases consistently refer to the structurally related and commercially available compound, 3-bromo-2-(bromomethyl)propanoic acid . This guide will, therefore, focus on the reactivity and applications of the latter, providing a scientifically grounded and practically relevant resource.

Our exploration will delve into the core reactivity of this molecule, dictated by the interplay of its carboxylic acid moiety and the two primary alkyl bromide groups. We will examine the mechanistic underpinnings of its key reactions, providing not just procedural steps but also the scientific rationale behind them. This approach is designed to empower researchers to not only replicate established methods but also to innovate and adapt these protocols for their specific synthetic challenges.

Molecular Profile and Spectroscopic Characterization

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis. This section provides a summary of the key characteristics of 3-bromo-2-(bromomethyl)propanoic acid.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 41459-42-1 | [1][2] |

| Molecular Formula | C₄H₆Br₂O₂ | [1][2] |

| Molecular Weight | 245.90 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 98-101 °C | [3] |

| Solubility | Soluble in acetic acid | [4] |

Spectroscopic Data: A Self-Validating Approach

1.2.1. Predicted ¹H NMR Spectrum (in CDCl₃)

The proton NMR spectrum is expected to exhibit three distinct signals:

-

-COOH Proton: A broad singlet, typically in the region of 10-12 ppm. The acidic nature of this proton and its exchange with residual water in the solvent can lead to a broad and sometimes inconspicuous signal.

-

-CH- Proton: A quintet or a complex multiplet around 3.0-3.5 ppm. This proton is coupled to the four protons of the two adjacent bromomethyl groups.

-

-CH₂Br Protons: A doublet of doublets or a more complex multiplet in the region of 3.6-4.0 ppm. The two bromomethyl groups are diastereotopic, meaning they are chemically non-equivalent and should, in principle, give rise to separate signals. However, they may overlap, presenting as a complex multiplet.

1.2.2. Predicted ¹³C NMR Spectrum (in CDCl₃)

The carbon NMR spectrum will provide a clear fingerprint of the carbon skeleton:

-

-COOH Carbon: A signal in the range of 175-185 ppm.

-

-CH- Carbon: A signal around 40-50 ppm, shifted downfield by the adjacent bromine atoms.

-

-CH₂Br Carbons: A signal in the region of 30-40 ppm.

1.2.3. Predicted FT-IR Spectrum

The infrared spectrum will be dominated by the characteristic absorptions of the carboxylic acid and alkyl bromide functionalities:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, often obscuring the C-H stretching region. This broadening is due to strong hydrogen bonding between carboxylic acid dimers.[4][5][6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically between 1700 and 1725 cm⁻¹.[5][7]

-

C-O Stretch (Carboxylic Acid): A medium to strong absorption in the 1210-1320 cm⁻¹ region.[5]

-

C-Br Stretch: A medium to strong absorption in the fingerprint region, typically between 515 and 690 cm⁻¹.[7]

Core Reactivity and Mechanistic Considerations

The reactivity of 3-bromo-2-(bromomethyl)propanoic acid is governed by its three primary functional groups: the carboxylic acid and the two primary alkyl bromides. The proximity of these groups allows for a rich and diverse range of chemical transformations.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group can undergo typical transformations such as esterification, amidation, and reduction. These reactions are often the first step in a multi-step synthesis to modify the molecule's core structure before exploiting the reactivity of the bromine atoms.

2.1.1. Amide Formation: A Gateway to β-Lactam Synthesis

The conversion of the carboxylic acid to an amide is a crucial step in the synthesis of β-lactams.[4] This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with a primary amine.

Caption: Amide formation from 3-bromo-2-(bromomethyl)propanoic acid.

The choice of activating agent and reaction conditions is critical to avoid side reactions involving the alkyl bromide functionalities. The lone pair on the nitrogen of the resulting primary amine can act as a nucleophile, leading to further reactions.[5][8]

Reactions Involving the Bromine Atoms

The two primary alkyl bromide groups are excellent leaving groups in nucleophilic substitution reactions. This allows for the introduction of a wide variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

2.2.1. Intramolecular Cyclization: The Path to β-Lactams

One of the most significant applications of this molecule is in the synthesis of β-lactams.[4][9] Following the formation of the corresponding amide, treatment with a non-nucleophilic base can induce an intramolecular Sₙ2 reaction. The amide nitrogen acts as the nucleophile, displacing one of the bromide ions to form the strained four-membered β-lactam ring.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visible-light-mediated intramolecular radical cyclization of α-brominated amide-tethered alkylidenecyclopropanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. β-Lactam synthesis [organic-chemistry.org]

Methodological & Application

The Synthetic Versatility of 3-bromo-2,2-bis(bromomethyl)propanoic Acid: A Guide to Its Reaction Mechanisms and Applications

For the discerning researcher in organic synthesis and drug development, 3-bromo-2,2-bis(bromomethyl)propanoic acid emerges as a highly functionalized and versatile building block. Its unique structural architecture, featuring a carboxylic acid and three primary alkyl bromide moieties on a compact neopentyl scaffold, opens a gateway to a diverse array of complex molecular architectures. This guide provides an in-depth exploration of the reaction mechanisms of this valuable reagent, supported by detailed protocols and practical insights to empower its effective utilization in the laboratory.

Introduction: A Molecule Primed for Complexity

3-bromo-2,2-bis(bromomethyl)propanoic acid, with the CAS Number 52813-48-6, is a crystalline solid at room temperature.[1] The strategic placement of a carboxylic acid and three reactive C-Br bonds provides multiple handles for sequential or concurrent chemical transformations. The neopentyl core, a quaternary carbon center, imparts a degree of steric hindrance that can influence reaction pathways and lead to unique stereochemical outcomes.

This trifunctional reagent is particularly adept at undergoing intramolecular reactions, leading to the formation of strained ring systems and spirocyclic compounds, which are highly sought-after motifs in medicinal chemistry due to their conformational rigidity and three-dimensional character.[2] Understanding the interplay between the nucleophilic character of the carboxylate and the electrophilic nature of the carbon-bromine bonds is paramount to harnessing the full synthetic potential of this molecule.

Core Reactivity: A Tale of Intramolecular Cyclization and Nucleophilic Substitution

The primary reactivity of 3-bromo-2,2-bis(bromomethyl)propanoic acid is dominated by two key reaction types: intramolecular cyclization and intermolecular nucleophilic substitution. The choice of reaction conditions, particularly the base and solvent, dictates the predominant pathway.

Intramolecular Cyclization: The Path to Oxetanes and Spirocycles

Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate anion. This internal nucleophile is perfectly positioned to attack one of the electrophilic bromomethyl groups, leading to the formation of a four-membered oxetane ring. This intramolecular SN2 reaction is entropically favored due to the proximity of the reacting centers.

A compelling analogue that illuminates this reactivity is 3-bromo-2,2-bis(bromomethyl)propanol (TBNPA). Under basic conditions, TBNPA undergoes a sequence of intramolecular cyclizations to form 3,3-bis(bromomethyl)oxetane and subsequently 2,6-dioxaspiro[3.3]heptane.[3] This well-documented transformation provides a strong precedent for the behavior of 3-bromo-2,2-bis(bromomethyl)propanoic acid.

Mechanism of Oxetane Formation:

Caption: Proposed mechanism for oxetane formation.

The initially formed 3-(bromomethyl)oxetane-3-carboxylic acid can, under more forcing conditions, undergo a second intramolecular cyclization to form a spirocyclic lactone, although this would require the formation of a more strained system.

Intermolecular Nucleophilic Substitution: Building Molecular Complexity

In the presence of external nucleophiles and under conditions that do not favor deprotonation of the carboxylic acid (e.g., acidic or neutral conditions), 3-bromo-2,2-bis(bromomethyl)propanoic acid can undergo intermolecular nucleophilic substitution reactions. The three primary alkyl bromides are susceptible to attack by a wide range of nucleophiles.

The reaction of a related compound, 2-bromo-3-methylbutane, with sodium hydroxide can proceed via both SN1 and SN2 mechanisms, with the solvent playing a crucial role in determining the predominant pathway.[4] Given the primary nature of the alkyl bromides in our target molecule, the SN2 mechanism is expected to be the major pathway for intermolecular substitution.[5]

Generalized Nucleophilic Substitution Workflow:

Caption: General workflow for nucleophilic substitution.

Application Notes & Protocols

The unique reactivity of 3-bromo-2,2-bis(bromomethyl)propanoic acid makes it a valuable precursor for various molecular scaffolds.

Synthesis of 3-(Hydroxymethyl)oxetane-3-carboxylic Acid

This protocol outlines the synthesis of a key oxetane intermediate, which can be a valuable building block for further elaboration.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-2,2-bis(bromomethyl)propanoic acid (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

-

Base Addition: Slowly add a solution of sodium hydroxide (1.1 eq) in water to the reaction mixture at room temperature. The deprotonation of the carboxylic acid is typically exothermic.

-

Cyclization: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Hydrolysis of the Second Bromide: After the initial cyclization, add an additional equivalent of sodium hydroxide and continue to heat at reflux to hydrolyze the remaining bromomethyl group to a hydroxymethyl group.

-

Workup: Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of ~2. Extract the aqueous layer with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Outcome: 3-(Hydroxymethyl)oxetane-3-carboxylic acid as a white solid.

| Parameter | Value |

| Starting Material | 3-bromo-2,2-bis(bromomethyl)propanoic acid |

| Reagents | Sodium Hydroxide, THF, Water, HCl |

| Reaction Time | 4-6 hours |

| Yield | 70-80% (typical) |

Synthesis of a Trisubstituted Propanoic Acid Derivative

This protocol demonstrates the use of 3-bromo-2,2-bis(bromomethyl)propanoic acid in an intermolecular nucleophilic substitution reaction.

Protocol:

-

Reaction Setup: Dissolve 3-bromo-2,2-bis(bromomethyl)propanoic acid (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

-

Nucleophile Addition: Add the desired nucleophile (e.g., sodium azide, sodium cyanide, or a thiol with a non-nucleophilic base like triethylamine) (3.3 eq) to the solution.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS. The reaction time will vary depending on the nucleophilicity of the chosen reagent.

-

Workup: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by crystallization or column chromatography.

Expected Outcome: The corresponding trisubstituted propanoic acid derivative.

| Parameter | Value |

| Starting Material | 3-bromo-2,2-bis(bromomethyl)propanoic acid |

| Reagents | Nucleophile, DMF |

| Reaction Time | 6-24 hours |

| Yield | Variable, dependent on nucleophile |

Safety and Handling

3-bromo-2,2-bis(bromomethyl)propanoic acid is a halogenated organic compound and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. As with many brominated compounds, it may be corrosive and cause skin and eye irritation.[6]

Conclusion

3-bromo-2,2-bis(bromomethyl)propanoic acid is a potent and versatile building block for the synthesis of complex organic molecules. Its ability to undergo both intramolecular cyclization to form valuable oxetane and potentially spirocyclic systems, as well as intermolecular nucleophilic substitutions, provides a rich platform for synthetic exploration. By carefully controlling the reaction conditions, chemists can selectively access a wide range of derivatives with potential applications in drug discovery and materials science. The protocols and mechanistic insights provided in this guide serve as a foundation for leveraging the full synthetic potential of this remarkable reagent.

References

- Liu, L., et al. (2018). Chemical transformation of 3-bromo-2,2-bis(bromomethyl)-propanol under basic conditions. Chemosphere, 207, 55-61.

-

Chemguide. Nucleophilic substitution - halogenoalkanes and hydroxide ions. [Link][5]

- Erian, A. W., et al. (2003). The chemistry of α-halogenated nitriles. Molecules, 8(11), 793-854.

-

Filo. The reaction of 2-bromo-3-methylbutane with NaOH gives two products. [Link][4]

Sources

- 1. 3-Bromo-2,2-bis(bromomethyl)propanoic acid | 52813-48-6 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Question The reaction of 2-bromo-3-methylbutane with NaOH gives two produ.. [askfilo.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]

Application Notes and Protocols: The Strategic Use of 3-bromo-2,2-bis(bromomethyl)propanoic acid in the Formulation of Flame-Retardant Polyurethanes

Introduction: A Novel Reactive Brominated Intermediate for Enhanced Flame Retardancy in Polyurethanes

Polyurethanes (PUs) are a versatile class of polymers, with applications spanning from flexible foams in furniture to rigid insulation in construction.[1] However, their inherent flammability poses a significant safety concern, necessitating the incorporation of flame retardants.[2] Halogenated compounds, particularly those containing bromine, are highly effective flame retardants for polyurethanes.[3] A key challenge in this field is the potential for additive flame retardants to leach from the polymer matrix over time, leading to environmental and health concerns. This has driven the development of reactive flame retardants, which are covalently bonded into the polymer backbone, ensuring their permanence and long-term efficacy.

This document provides a comprehensive guide for researchers and scientists on the application of 3-bromo-2,2-bis(bromomethyl)propanoic acid as a reactive intermediate for the synthesis of flame-retardant polyurethanes. Due to its carboxylic acid functionality, this molecule is not directly copolymerized with isocyanates in a standard polyurethane formulation. Instead, a more controlled and effective approach involves a two-step synthesis:

-

Synthesis of a Brominated Polyester Polyol: The 3-bromo-2,2-bis(bromomethyl)propanoic acid is first converted into a hydroxyl-terminated polyester polyol through an esterification reaction with a suitable diol. This novel brominated polyol serves as the primary reactive flame-retardant component.

-

Preparation of Flame-Retardant Polyurethane Foam: The synthesized brominated polyester polyol is then incorporated into a polyurethane formulation, reacting with a diisocyanate to form a cross-linked, flame-retardant polymer network.

This application note will detail the scientific rationale behind this methodology, provide step-by-step protocols for both synthetic stages, and outline the necessary characterization techniques to validate the final product.

Part 1: Synthesis of the Brominated Polyester Polyol

The foundational step in this process is the conversion of the carboxylic acid group of 3-bromo-2,2-bis(bromomethyl)propanoic acid into a reactive hydroxyl-terminated polyester polyol. This is achieved through a polycondensation reaction with an excess of a diol, such as 1,4-butanediol. The excess diol ensures that the resulting polyester chains are terminated with hydroxyl groups, making them suitable for the subsequent polyurethane synthesis.[4][5]

Reaction Scheme:

Caption: Synthesis of the brominated polyester polyol.

Materials and Equipment:

| Reagent/Equipment | Details/Specification | Supplier Example |

| 3-bromo-2,2-bis(bromomethyl)propanoic acid | Purity >97% | Sigma-Aldrich, TCI |

| 1,4-Butanediol | Anhydrous, Purity >99% | Acros Organics |

| p-Toluenesulfonic acid monohydrate (p-TSA) | Catalyst, Purity >98.5% | Alfa Aesar |

| Toluene | Anhydrous, for azeotropic water removal | Fisher Scientific |

| Nitrogen (N₂) gas | Inert atmosphere | Local supplier |

| Three-neck round-bottom flask | 500 mL, with appropriate ground glass joints | VWR |

| Mechanical stirrer | With PTFE blade and seal | IKA |

| Heating mantle with temperature controller | - | Glas-Col |

| Dean-Stark apparatus and condenser | For azeotropic removal of water | Kimble Chase |

| Vacuum pump and cold trap | For final purification | Edwards |

Experimental Protocol: Synthesis of Brominated Polyester Polyol

-

Reactor Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap connected to a condenser, and a nitrogen inlet/outlet. Ensure all glassware is thoroughly dried before use.

-

Charging Reactants: Charge the flask with 3-bromo-2,2-bis(bromomethyl)propanoic acid (e.g., 0.5 mol), 1,4-butanediol (e.g., 1.0 mol, a 2:1 molar ratio to the acid), p-toluenesulfonic acid (0.1-0.5% of total reactant weight), and toluene (sufficient to fill the Dean-Stark trap).

-

Inert Atmosphere: Purge the system with dry nitrogen gas for 15-20 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

-

Reaction Initiation: Begin stirring and gradually heat the reaction mixture to 140-160°C. The toluene will begin to reflux, and water produced during the esterification will be collected in the Dean-Stark trap.

-

Esterification and Water Removal: Continue the reaction, gradually increasing the temperature to 180-220°C as the reaction proceeds.[6] Monitor the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected and the acid value of the mixture drops below 2 mg KOH/g.[7]

-

Purification: Once the reaction is complete, cool the mixture to below 100°C. Remove the toluene and any unreacted 1,4-butanediol by vacuum distillation.

-

Characterization: The resulting viscous liquid, the brominated polyester polyol, should be characterized to determine its hydroxyl value, acid value, and viscosity, which are critical parameters for the subsequent polyurethane synthesis.

Part 2: Preparation of Flame-Retardant Rigid Polyurethane Foam

The synthesized brominated polyester polyol is now ready to be used as a reactive component in a polyurethane foam formulation. It will react with a diisocyanate, typically polymeric methylene diphenyl diisocyanate (pMDI), in the presence of catalysts, a blowing agent, and a surfactant to form a rigid foam.[8][9]

Reaction Scheme:

Caption: Polyurethane foam formation workflow.

Materials and Formulation:

| Component | Function | Example | Parts by Weight (Typical) |

| Brominated Polyester Polyol | Reactive flame retardant, structural component | Synthesized in Part 1 | 100 |

| Polymeric MDI (pMDI) | Isocyanate component | Huntsman Suprasec® 5005 | Calculated based on NCO index |

| Amine Catalyst | Gelling and blowing catalyst | Dabco® 33-LV | 1.0 - 3.0 |

| Tin Catalyst | Gelling catalyst | Dabco® T-12 (Dibutyltin dilaurate) | 0.1 - 0.5 |

| Silicone Surfactant | Foam cell stabilizer | Tegostab® B 8404 | 1.5 - 2.5 |

| Water | Chemical blowing agent (reacts with MDI to form CO₂) | Deionized | 1.0 - 4.0 |

The exact amount of pMDI is calculated based on the hydroxyl value of the polyol blend and the desired isocyanate index (NCO index), which is typically between 1.05 and 1.20 for rigid foams.

Experimental Protocol: Polyurethane Foam Preparation

-

Polyol Blend Preparation (Component A): In a suitable container, accurately weigh and combine the brominated polyester polyol, catalysts, surfactant, and water. Mix thoroughly with a mechanical stirrer at low speed until a homogeneous blend is obtained.[10]

-

Reaction Initiation: Weigh the required amount of pMDI (Component B) into a separate container. Add Component B to Component A and immediately begin high-speed stirring (e.g., 2000 rpm) for 10-15 seconds.[9]

-

Foaming and Curing: Quickly pour the reacting mixture into a mold. Observe the foaming process, noting the cream time, gel time, and tack-free time. Allow the foam to cure at room temperature for at least 24 hours, followed by post-curing in an oven at 70°C for 24 hours to ensure complete reaction.[10]

Safety Precautions

-

3-bromo-2,2-bis(bromomethyl)propanoic acid and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Isocyanates (pMDI) are respiratory sensitizers and should be handled in a well-ventilated fume hood with appropriate respiratory protection.

-

The polyurethane foaming reaction is exothermic and releases heat. Use appropriate containers and handle with care.

Characterization of the Flame-Retardant Polyurethane

The resulting polyurethane foam should be characterized to evaluate its properties and the effectiveness of the incorporated flame retardant.

| Property | Analytical Technique | Expected Outcome/Significance |

| Chemical Structure | Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of urethane linkage formation (~3330 cm⁻¹ for N-H stretching, ~1730 cm⁻¹ for C=O stretching) and the absence of free NCO groups (~2270 cm⁻¹).[11] |

| Thermal Stability | Thermogravimetric Analysis (TGA) | Determination of the onset of decomposition and char yield. Brominated flame retardants are expected to lower the decomposition temperature but increase the char yield, which acts as an insulating barrier.[12] |

| Flammability | Limiting Oxygen Index (LOI) | Measures the minimum oxygen concentration required to support combustion. A higher LOI value indicates better flame retardancy.[2] |

| Flammability | UL-94 Vertical Burn Test | Classifies the material's response to a flame (e.g., V-0, V-1, V-2). A V-0 rating is desirable, indicating self-extinguishing behavior.[3] |

| Morphology | Scanning Electron Microscopy (SEM) | Analysis of the foam's cellular structure, including cell size and shape, which influences mechanical properties. |

| Mechanical Properties | Compressive Strength Testing | Evaluation of the foam's ability to withstand compressive loads, a key parameter for rigid foams. |

Conclusion and Future Outlook

The use of 3-bromo-2,2-bis(bromomethyl)propanoic acid as a precursor for a reactive brominated polyester polyol offers a robust and effective strategy for producing flame-retardant polyurethanes. By covalently incorporating the bromine-containing moiety into the polymer matrix, this method overcomes the issue of flame retardant migration, leading to safer and more durable materials. The protocols outlined in this document provide a solid foundation for researchers to explore this promising approach. Future work could focus on optimizing the polyester polyol structure by varying the diol component to fine-tune the mechanical properties and flame retardancy of the final polyurethane foam. Additionally, synergistic effects with other non-halogenated flame retardants could be investigated to further enhance performance and reduce the overall halogen content.

References

-

Scribd. (n.d.). Polyester Polyols. Retrieved from [Link]

- Ionescu, M. (2005). Chemistry and technology of polyols for polyurethanes. Rapra Technology Ltd.

- Yazıcı, A., & Çelebi, N. (2016). Synthesis and Characterization of Bio-Based Polyester Polyol. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 721-730.

-

Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

-

Fischer, E. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (2024). Polyurethane. Retrieved from [Link]

- Google Patents. (n.d.). US4018815A - Process for the preparation of polyester polyols.

-

DergiPark. (2016). Synthesis and Characterization of Bio-Based Polyester Polyol. Retrieved from [Link]

-

MDPI. (2022). Flame Retardant Behaviour and Physical-Mechanical Properties of Polymer Synergistic Systems in Rigid Polyurethane Foams. Retrieved from [Link]

- Google Patents. (n.d.). US4511688A - Flame retardant for use in rigid polyurethane foams.

-

MDPI. (2021). Preparation of Flame-Retardant Polyurethane and Its Applications in the Leather Industry. Retrieved from [Link]

-

MDPI. (2020). Synthesis of Rigid Polyurethane Foams Incorporating Polyols from Chemical Recycling of Post-Industrial Waste Polyurethane Foams. Retrieved from [Link]

-

ACS Publications. (2020). Preparation of Flame-Retardant Rigid Polyurethane Foams by Combining Modified Melamine–Formaldehyde Resin and Phosphorus Flame Retardants. Retrieved from [Link]

-

TA Instruments. (n.d.). Characterization of Polyurethane by TGA and Hi-ResTM TGA. Retrieved from [Link]

-

MDPI. (2018). Synthesis and Properties of Novel Polyurethanes Containing Long-Segment Fluorinated Chain Extenders. Retrieved from [Link]

Sources

- 1. Polyurethane - Wikipedia [en.wikipedia.org]

- 2. Thermal and Flammability Analysis of Polyurethane Foams with Solid and Liquid Flame Retardants: Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. US4018815A - Process for the preparation of polyester polyols - Google Patents [patents.google.com]

- 8. US4511688A - Flame retardant for use in rigid polyurethane foams - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. tainstruments.com [tainstruments.com]

Navigating the Synthetic Landscape of Polyhalogenated Propanoic Acids in Medicinal Chemistry: A Guide to 3-bromo-2,2-bis(bromomethyl)propanoic acid and its Analogs

Preamble: Charting Unexplored Territories

To our fellow researchers, scientists, and pioneers in drug development, this document serves as a detailed guide into the potential medicinal chemistry applications of "3-bromo-2,2-bis(bromomethyl)propanoic acid." It is imperative to commence with a note on the current scientific landscape: as of this writing, a comprehensive survey of peer-reviewed literature reveals a notable scarcity of specific biological activity and established medicinal applications for this particular molecule.

However, the absence of established data for a specific compound should not be a deterrent but rather an invitation for innovation. The structural motifs present in 3-bromo-2,2-bis(bromomethyl)propanoic acid—a propanoic acid core and multiple reactive bromomethyl groups—are of significant interest in medicinal chemistry. This guide, therefore, takes a holistic and pragmatic approach. We will first delve into the well-documented applications of a closely related and commercially available analog, 3-bromo-2-(bromomethyl)propionic acid , to provide a solid foundation of experimentally validated protocols and conceptual frameworks. Subsequently, we will extrapolate from this knowledge base to propose potential applications and synthetic strategies for the title compound, equipping you with the rationale and methodologies to explore its therapeutic potential.

Section 1: The Propanoic Acid Scaffold in Drug Discovery

The propanoic acid moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous established therapeutic agents.[1][2] Its prevalence is largely attributed to its ability to mimic the carboxylate group of natural amino acids and fatty acids, allowing for interactions with a wide array of biological targets. Furthermore, the carboxylic acid functionality provides a handle for prodrug strategies, improving pharmacokinetic profiles through esterification.[3][4] A notable class of drugs built upon this scaffold is the non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, which exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][5] The versatility of the propanoic acid core makes its derivatives, including polyhalogenated variants, intriguing candidates for novel drug discovery programs.[2]

Section 2: The Role of Bromine in Medicinal Chemistry

The incorporation of halogen atoms, particularly bromine, into molecular scaffolds is a well-established strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties.[6] Bromine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.[7] The presence of bromine can lead to the formation of halogen bonds, a type of non-covalent interaction with electron-rich atoms in a protein's binding pocket, which can significantly enhance binding affinity and selectivity.[6][7]

Section 3: 3-bromo-2-(bromomethyl)propionic Acid: A Versatile Synthetic Building Block

While direct medicinal applications of 3-bromo-2-(bromomethyl)propionic acid are not extensively reported, its utility as a versatile building block in organic synthesis is well-documented.[8][9] Its bifunctional nature, possessing both a carboxylic acid and two reactive bromine atoms, allows for a diverse range of chemical transformations.

Key Synthetic Applications:

-

Synthesis of β-Lactams: This compound plays a crucial role in the synthesis of β-lactams through the cyclization of its corresponding amides.[9] β-lactams are a cornerstone of antibacterial therapy.

-

Preparation of β-Substituted Acrylates: It serves as a precursor for the synthesis of various β-substituted acrylates, which are important intermediates in the synthesis of a wide range of organic molecules.[8][9]

The established reactivity of this analog provides a logical starting point for envisioning the synthetic utility of 3-bromo-2,2-bis(bromomethyl)propanoic acid.

Section 4: Proposed Medicinal Chemistry Applications for 3-bromo-2,2-bis(bromomethyl)propanoic Acid

Given its structural features, 3-bromo-2,2-bis(bromomethyl)propanoic acid can be envisioned as a scaffold for the generation of diverse chemical libraries for biological screening. The three bromine atoms offer multiple points for derivatization, allowing for the exploration of a wide chemical space.

Potential as a Scaffold for Covalent Inhibitors:

The presence of reactive bromomethyl groups suggests that derivatives of this acid could act as covalent inhibitors. By attaching a pharmacophore that directs the molecule to a specific protein target, the bromomethyl group can form a covalent bond with a nucleophilic residue (e.g., cysteine, histidine, or lysine) in the active site, leading to irreversible inhibition.

Workflow for Investigating Covalent Inhibition

Caption: A generalized workflow for the development of covalent inhibitors.

Section 5: Experimental Protocols

The following protocols are provided as a starting point for researchers. It is crucial to adapt and optimize these procedures based on the specific substrate and desired outcome.

Protocol 1: Synthesis of α-Bromo Carboxylic Acids via Hell-Volhard-Zelinsky Reaction

This protocol provides a general method for the α-bromination of carboxylic acids and is a foundational technique for synthesizing brominated building blocks.[10][11]

Materials:

-

Carboxylic acid

-

Bromine (Br₂)

-

Phosphorus tribromide (PBr₃) or red phosphorus (catalytic amount)

-

Anhydrous solvent (e.g., CCl₄ or neat)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add the carboxylic acid and a catalytic amount of PBr₃ or red phosphorus.

-

Heat the mixture gently.

-

Slowly add bromine from the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, continue heating the reaction mixture at a temperature between 50-100°C for 4-6 hours.[10]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully add water to quench the reaction and hydrolyze the intermediate acyl bromide. Caution: This step is highly exothermic and generates HBr gas. Perform in a well-ventilated fume hood.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or recrystallization.

Protocol 2: Esterification of Brominated Carboxylic Acids

Esterification is a common method to generate derivatives for biological screening and to create prodrugs.[12]

Materials:

-

Brominated carboxylic acid

-

Alcohol (e.g., methanol, ethanol)

-

Acid catalyst (e.g., concentrated sulfuric acid)

-

Anhydrous solvent (if necessary)

Procedure (Fischer Esterification):

-

In a round-bottom flask, dissolve the brominated carboxylic acid in an excess of the desired alcohol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the ester by column chromatography or distillation.

Protocol 3: Amidation of Brominated Carboxylic Acids

Amide formation is another key derivatization strategy to explore structure-activity relationships.[12][13]

Materials:

-

Brominated carboxylic acid

-

Amine

-

Coupling agent (e.g., DCC, EDC) or boric acid[13]

-

Anhydrous solvent (e.g., DCM, DMF)

Procedure (using a coupling agent):

-

Dissolve the brominated carboxylic acid in an anhydrous solvent.

-

Add the coupling agent and stir for a few minutes at 0°C.

-

Add the amine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, filter off any precipitated urea byproduct (if using DCC).

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the amide by column chromatography or recrystallization.

Data Presentation: Physicochemical Properties of Related Propanoic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |

| 3-bromo-2-(bromomethyl)propionic acid | C₄H₅Br₂O₂ | 244.89 | Building block for β-lactams and β-substituted acrylates[9] |

| Ibuprofen | C₁₃H₁₈O₂ | 206.28 | Non-steroidal anti-inflammatory drug (NSAID)[1] |

| Naproxen | C₁₄H₁₄O₃ | 230.26 | Non-steroidal anti-inflammatory drug (NSAID)[1] |

Section 6: Conclusion and Future Directions

While 3-bromo-2,2-bis(bromomethyl)propanoic acid remains a largely unexplored entity in medicinal chemistry, its structural features present a compelling case for its investigation. By leveraging the established chemistry of its analog, 3-bromo-2-(bromomethyl)propionic acid, and the broader principles of medicinal chemistry, researchers are well-equipped to embark on the synthesis and biological evaluation of novel derivatives. The potential for this scaffold to yield covalent inhibitors, in particular, warrants further investigation. The protocols and conceptual frameworks provided herein are intended to serve as a robust starting point for these exciting and potentially fruitful research endeavors.

References

-

Tagnon, M., & Schirmeister, T. (2022). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 27(11), 3586. [Link]

-

National Center for Biotechnology Information. (2024). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. PubMed Central. [Link]

-

Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

-

MDPI. (2016). Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity. [Link]

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. [Link]

-

Organic Chemistry Portal. Bromocarboxylic acid synthesis by bromination. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. [Link]

-

Organic Syntheses. (2014). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]

-

ResearchGate. (2025). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. [Link]

-

ResearchGate. (2007). Fig. 2. Synthesis of 2,2-bis(azidomethyl)propionic acid, its carboxylic... [Link]

-

Sketchy MCAT. (2023). Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson). [Link]

-

National Center for Biotechnology Information. (2024). Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent. PubMed Central. [Link]

-

MDPI. (2023). Special Issue : Synthesis of Bioactive Compounds, 3rd Edition. [Link]

-

National Center for Biotechnology Information. (2024). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. PubMed Central. [Link]

- Google Patents. (2017). A kind of preparation method of 2 (4 bromomethyl) phenylpropionic acids.

-

Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. [Link]

- Google Patents. (2015). Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.

-

ScienceDirect. (2017). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-Bromo-2-(bromomethyl)propionic acid 97 41459-42-1 [sigmaaldrich.com]

- 9. 3-Bromo-2-(bromomethyl)propionic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 10. benchchem.com [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-2,2-bis(bromomethyl)propanoic acid

Welcome to the technical support guide for the synthesis of 3-bromo-2,2-bis(bromomethyl)propanoic acid (CAS 41459-42-1), a key intermediate in pharmaceutical and materials science. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its synthesis and minimize common side reactions.

Overview of the Primary Synthesis Pathway

The most common and cost-effective route to 3-bromo-2,2-bis(bromomethyl)propanoic acid begins with pentaerythritol. The synthesis is typically a two-stage process:

-

Hydrobromination: Pentaerythritol is reacted with hydrobromic acid (HBr), often in the presence of a phase-transfer catalyst or an acidic solvent, to substitute three of the four hydroxyl groups with bromine. This yields the key intermediate, 2,2-bis(bromomethyl)-1,3-propanediol is not the target but a related tribrominated alcohol, 3-bromo-2,2-bis(bromomethyl)propan-1-ol (Tribromoneopentyl alcohol).

-

Oxidation: The primary alcohol group of the tribrominated intermediate is then selectively oxidized to a carboxylic acid using a suitable oxidizing agent, such as nitric acid or potassium permanganate.

While seemingly straightforward, this pathway is susceptible to several side reactions that can impact yield, purity, and reproducibility. This guide focuses on identifying and mitigating these issues.

Visualizing the Reaction Network: Main Product and Key Side Reactions

The following diagram illustrates the intended synthetic route from the key tribromo-alcohol intermediate to the final acid product, alongside the primary competing side reactions.

Caption: Synthetic pathways for 3-bromo-2,2-bis(bromomethyl)propanoic acid.

Troubleshooting Guide & Core FAQs

This section addresses specific experimental issues in a question-and-answer format.

Q1: My final product is an oily or waxy substance, not the expected crystalline solid. What is the likely cause?

Answer: This is the most frequently encountered issue and is almost always caused by intermolecular esterification . The carboxylic acid product can react with the hydroxyl group of the unreacted starting material, 3-bromo-2,2-bis(bromomethyl)propan-1-ol, to form a high-molecular-weight ester dimer.

Causality:

-

Mechanism: This is a classic Fischer esterification reaction, which is acid-catalyzed and driven by heat.[1][2] The conditions for the oxidation step (acidic medium, elevated temperature) are often conducive to this side reaction.

-

Reaction Control: The reaction is reversible.[1][2] If the oxidation is slow or incomplete, a significant concentration of the starting alcohol remains in the presence of the newly formed acid product, driving the equilibrium towards the ester byproduct.

Troubleshooting Steps:

| Step | Action | Scientific Rationale |

| 1 | Optimize Oxidation Rate | Ensure the oxidizing agent is added at a rate that maintains a steady reaction but prevents excessive buildup of unreacted alcohol. A faster, more efficient oxidation minimizes the time the product and reactant can coexist under ester-forming conditions. |

| 2 | Control Temperature | Avoid excessively high reaction temperatures. While heat can accelerate the desired oxidation, it disproportionately accelerates the esterification side reaction. Maintain the lowest temperature that allows for a reasonable oxidation rate. |

| 3 | Purification | If ester formation is unavoidable, it can be removed. The ester is much less acidic than the desired carboxylic acid. A basic wash (e.g., with cold, dilute sodium bicarbonate solution) will selectively extract the acid product into the aqueous layer as its carboxylate salt. The non-polar ester will remain in the organic layer. The acid can then be recovered by re-acidifying the aqueous layer with HCl and extracting. |

Q2: My NMR/IR analysis shows the presence of an aldehyde. How did this happen and how can I fix it?

Answer: The presence of 3-bromo-2,2-bis(bromomethyl)propanal indicates incomplete oxidation . The oxidation of a primary alcohol to a carboxylic acid is a two-step process that proceeds through an aldehyde intermediate.[3] If the reaction stalls, this intermediate will contaminate your final product.

Causality:

-

Insufficient Oxidant: The stoichiometry of the oxidizing agent may be insufficient to carry the reaction to completion.

-

Low Reaction Temperature/Time: The activation energy for oxidizing the aldehyde to the carboxylic acid is higher than that for the alcohol-to-aldehyde step. Inadequate temperature or reaction time can cause the reaction to halt at the intermediate stage.

-

Oxidant Potency: The chosen oxidizing agent may be too mild or may have degraded over time. For example, older solutions of nitric acid can be less potent.

Troubleshooting Steps:

| Step | Action | Scientific Rationale |

| 1 | Verify Oxidant Stoichiometry | Recalculate and ensure you are using a sufficient molar excess of the oxidizing agent. A common starting point for strong oxidants like nitric acid is 2.5-3.0 equivalents relative to the alcohol. |

| 2 | Increase Reaction Time/Temp | If the reaction has stalled, consider extending the reaction time at the current temperature. If that fails, a modest increase in temperature (e.g., 5-10 °C) can provide the necessary energy to overcome the activation barrier for the second oxidation step. Monitor the reaction progress carefully by TLC or GC to avoid promoting other side reactions. |

| 3 | Post-Reaction Oxidation | If the reaction is complete and you have an aldehyde-contaminated product, it is sometimes possible to perform a gentle, selective secondary oxidation. Reagents like sodium chlorite (NaClO₂) with a TEMPO catalyst are known to efficiently convert aldehydes to carboxylic acids with minimal side reactions.[4] |

Q3: My yield is very low, and I suspect product loss during workup. What are the best practices?

Answer: Low yield can stem from multiple side reactions or mechanical losses. Assuming the reaction itself is optimized, the workup procedure is critical for this molecule.

Causality:

-

Emulsion Formation: The product has both polar (carboxylic acid) and non-polar (brominated alkyl) character, making it somewhat amphiphilic. This can lead to persistent emulsions during liquid-liquid extractions, trapping product at the interface.

-

Premature Precipitation: The product has limited solubility in some common organic solvents, especially non-polar ones like hexanes. Adding an anti-solvent too quickly during crystallization can cause the product to "crash out" as a fine, impure powder that is difficult to filter.

-

Hydrolysis of Bromides: While generally stable, the C-Br bonds can undergo slow hydrolysis to C-OH under strongly basic conditions or prolonged heating during workup, leading to polar impurities that are lost to the aqueous phase.

Troubleshooting Steps:

| Step | Action | Scientific Rationale |

| 1 | Extraction Solvent Choice | Use a more polar extraction solvent like ethyl acetate or dichloromethane, which effectively solubilizes the product. To break emulsions, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. |

| 2 | Controlled Crystallization | For recrystallization, dissolve the crude product in a minimal amount of a hot, good solvent (e.g., toluene or a mixed solvent system like ethyl acetate/heptane). Allow the solution to cool slowly and undisturbed to form large, pure crystals. Avoid crashing the product out in an ice bath until crystal formation is well underway. |

| 3 | Avoid Harsh Bases | During basic washes to remove impurities, use a mild base like sodium bicarbonate rather than strong bases like sodium hydroxide. Keep the contact time and temperature to a minimum to prevent hydrolysis. |

Appendix: Recommended Experimental Protocol

This protocol is a representative procedure for the oxidation step and should be adapted and optimized for your specific laboratory conditions. Safety Warning: This reaction involves strong oxidizing agents and corrosive acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Protocol: Oxidation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol

-

Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge 3-bromo-2,2-bis(bromomethyl)propan-1-ol (1.0 eq).

-

Reaction: Cool the flask in an ice-water bath to 0-5 °C.

-

Oxidant Addition: Add concentrated nitric acid (approx. 68%, 2.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous stirring is essential.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the disappearance of the starting material by TLC (e.g., using a 30:70 ethyl acetate/hexanes mobile phase).

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude solid can be recrystallized from a suitable solvent system (e.g., toluene) to yield pure 3-bromo-2,2-bis(bromomethyl)propanoic acid.

References

-

Organic Syntheses. (1923). β-BROMOPROPIONIC ACID. Organic Syntheses, 3, 25. DOI: 10.15227/orgsyn.003.0025. Available from: [Link]

-

Zhao, M., Li, J., Mano, E., Song, Z., Tschaen, D. M., Grabowski, E. J. J., & Reider, P. J. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. The Journal of Organic Chemistry, 64(8), 2564–2566. Available from: [Link]

-

Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Available from: [Link]

-

Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. Available from: [Link]

-

Khan, F. A., & Khan, A. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101178. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available from: [Link]

- Google Patents. (1974). Process for the preparation of brominated pentaerythritols. (Patent No. US3932541A).

Sources

Technical Support Center: Optimizing Syntheses with 3-bromo-2,2-bis(bromomethyl)propanoic acid

Welcome to the technical support hub for 3-bromo-2,2-bis(bromomethyl)propanoic acid (CAS 41459-42-1). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges and enhance the yield and purity of your mediated syntheses. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers often encounter.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction yield is consistently low. What are the most common contributing factors?

Low yields in reactions involving 3-bromo-2,2-bis(bromomethyl)propanoic acid, a highly functionalized and reactive building block, can typically be traced back to one of three areas: reagent quality, reaction conditions, or competing side reactions.

A. Reagent Quality and Handling:

The compound, also known as β,β′-Dibromoisobutyric acid, is a solid that is sensitive to heat and moisture. Improper storage or handling can lead to degradation, introducing impurities that can interfere with your reaction.

-

Storage: The material should be stored under an inert atmosphere at refrigerated temperatures (2-8°C).[1]

-

Moisture: The carboxylic acid moiety is hygroscopic. Absorbed water can hydrolyze other reagents or participate in side reactions. Always handle the reagent in a dry environment (e.g., glovebox or under a stream of dry nitrogen).

-

Purity Check: Before use, verify the purity of your starting material. A melting point determination is a quick and effective check; pure 3-bromo-2,2-bis(bromomethyl)propanoic acid should melt in the range of 98-101°C.[1] Discoloration (significant deviation from a white or pale-yellow powder) may also indicate degradation.[2]

B. Sub-optimal Reaction Conditions:

The choice of solvent, base, and temperature is critical due to the multiple reactive sites on the molecule.

-

Base Selection: The presence of two primary alkyl bromides and a carboxylic acid makes the molecule susceptible to various base-mediated reactions. Strong, sterically hindered bases are often preferred to minimize nucleophilic attack on the alkyl bromides. However, strong bases can also promote elimination reactions. If your reaction requires a base, a careful screening process is essential.

-

Temperature Control: Exothermic reactions can lead to thermal decomposition and the formation of byproducts. Maintain strict temperature control throughout the addition of reagents and the reaction period. For many applications, starting at a lower temperature (e.g., 0°C) and slowly warming to room temperature is advisable.

C. Competing Side Reactions:

The high reactivity of the bromomethyl groups is a double-edged sword.[3] While excellent for forming desired bonds, it also opens pathways for unwanted side reactions, primarily SN1/E1 or SN2/E2 type mechanisms.[4] For instance, in the presence of a nucleophilic base or solvent, intramolecular cyclization to form a lactone or intermolecular dimerization can occur.

Troubleshooting Guide: A Deeper Dive

Question 2: I'm observing multiple unexpected spots on my TLC/LC-MS analysis. What are the likely side products and how can I prevent them?

Identifying the structure of byproducts is key to optimizing your reaction. Given the structure of 3-bromo-2,2-bis(bromomethyl)propanoic acid, several side reactions are mechanistically plausible.

Likely Side Products:

-

Elimination Products (Acrylates): Under basic conditions, elimination of HBr can occur to form acrylate derivatives. This is a common pathway for alkyl halides.

-

Hydrolysis Products: If water is present, one or both bromomethyl groups can be hydrolyzed to hydroxymethyl groups.

-

Solvent Adducts: Nucleophilic solvents (e.g., methanol, acetic acid) can displace the bromide ions. The reagent is noted to be soluble in acetic acid, which could lead to acetate ester formation if conditions are forcing.[1][5]

-

Intramolecular Cyclization: The carboxylate, formed under basic conditions, can act as an internal nucleophile, attacking one of the bromomethyl groups to form a four-membered β-lactone. This is often followed by decarboxylation.

Mitigation Strategies:

| Strategy | Rationale |

| Use a Non-Nucleophilic, Hindered Base | Bases like 2,6-lutidine or proton sponge prevent deprotonation of the carboxylic acid without acting as competing nucleophiles. |

| Strict Anhydrous Conditions | Dry all solvents and glassware thoroughly. Run the reaction under an inert atmosphere (N2 or Ar) to prevent hydrolysis. |

| Choose an Aprotic, Non-Nucleophilic Solvent | Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are generally safe choices that will not participate in the reaction. |

| Control Temperature | Running the reaction at the lowest effective temperature will disfavor elimination pathways, which typically have a higher activation energy than substitution. |

Question 3: My product is difficult to purify. Can you recommend a robust purification protocol?

Effective purification hinges on exploiting the differences in physical properties between your desired product and the impurities. The presence of the carboxylic acid group is the most significant handle for purification.

Step-by-Step General Purification Protocol:

-

Aqueous Workup (Acid-Base Extraction):

-

Step 1.1: After the reaction is complete, quench it carefully (e.g., with water or a buffer).

-

Step 1.2: Dilute the mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate, DCM).

-

Step 1.3: Extract the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your carboxylic acid product will deprotonate and move into the aqueous layer, while non-acidic impurities remain in the organic layer.

-

Step 1.4: Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any trapped organic impurities.

-

Step 1.5: Cool the aqueous layer in an ice bath and slowly acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out (or until the pH is ~2).

-

Step 1.6: Extract the acidified aqueous layer multiple times with an organic solvent to recover your purified product.

-

-

Drying and Concentration:

-

Combine the organic extracts from Step 1.6.

-

Dry the solution over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

-

Filter and concentrate the solution under reduced pressure.

-

-

Crystallization:

-

If the resulting product is a solid, crystallization is an excellent final purification step. For related bromo-acids, cooling a concentrated solution is an effective method.[6]

-

Screen various solvent/anti-solvent systems (e.g., DCM/hexanes, ethyl acetate/heptane) to find conditions that yield high-purity crystals.

-

References

-

International Journal of Innovative Science and Research Technology. (2023). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. IJISRT. Retrieved from [Link]

- Google Patents. (2002). CN1365963A - Process for preparing 3-bromopropionic acid.

- Google Patents. (2009). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.

-

Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 3-Bromo-2-(bromomethyl)propionic acid, 98%. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Retrieved from [Link]

-

PubMed. (2004). Chemical transformation of 3-bromo-2,2-bis(bromomethyl)-propanol under basic conditions. National Library of Medicine. Retrieved from [Link]

-

IndiaMART. (n.d.). 3 Bromo 2 Bromomethyl Propionic Acid. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 3-bromo-2-(bromomethyl)-. National Institute of Standards and Technology. Retrieved from [Link]

-

TCI AMERICA. (n.d.). 3-Bromo-2-(bromomethyl)propionic Acid. Retrieved from [Link]

Sources

- 1. 3-Bromo-2-(bromomethyl)propionic acid CAS#: 41459-42-1 [m.chemicalbook.com]

- 2. 3-Bromo-2-(bromomethyl)propionic Acid | CymitQuimica [cymitquimica.com]

- 3. CAS 41459-42-1: 3-Bromo-2-(bromomethyl)propanoic acid [cymitquimica.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 3-Bromo-2-(bromomethyl)propionic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 6. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents [patents.google.com]

Technical Support Center: Synthesis and Impurity Characterization of 3-bromo-2,2-bis(bromomethyl)propanoic acid

Welcome to the technical support center for the synthesis of 3-bromo-2,2-bis(bromomethyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly functionalized molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis and purification. Our approach is grounded in mechanistic principles to empower you to not only solve immediate issues but also to proactively optimize your experimental design.

Frequently Asked Questions (FAQs)